molecular formula C10H7BrF3IO B14053660 1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one

1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14053660
M. Wt: 406.96 g/mol
InChI Key: UJDSZIJHFSAPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one typically involves multi-step synthetic routes. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require the use of strong acids or bases, and the process may involve several purification steps to obtain the desired product with high purity.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one involves its ability to participate in various chemical reactions due to the presence of reactive bromine, iodine, and trifluoromethyl groups. These groups can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones. The specific molecular targets and pathways depend on the context of its use in chemical reactions and applications.

Comparison with Similar Compounds

1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one can be compared with similar compounds such as:

These compounds share similar structural features but differ in the specific halogen and functional groups attached to the phenyl ring

Biological Activity

1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one is a halogenated organic compound that has garnered attention due to its potential biological activity. The compound features a bromine atom, an iodine atom, and a trifluoromethyl group, which significantly influence its chemical reactivity and interactions with biological systems. This article aims to present a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H8BrI F3O, with a molecular weight of 385.06 g/mol. The presence of halogen atoms enhances the lipophilicity and biological activity of the compound, making it a candidate for various pharmacological applications.

Structural Characteristics

FeatureDescription
Molecular FormulaC11H8BrI F3O
Molecular Weight385.06 g/mol
Key Functional GroupsBromine, Iodine, Trifluoromethyl

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, indicating its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. The halogenation in this compound could enhance its interaction with microbial membranes, leading to increased efficacy against bacterial strains.

Anticancer Potential

Preliminary studies suggest that this compound may possess cytotoxic properties against cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Study on Anticancer Activity

A study conducted by Roy et al. isolated similar halogenated compounds and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potential for development as anticancer therapeutics .

Antimicrobial Efficacy Evaluation

In another study focusing on antimicrobial efficacy, various halogenated phenyl ketones were tested against common bacterial pathogens. The results demonstrated that this compound showed significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The halogen atoms may facilitate binding to active sites of enzymes involved in critical metabolic pathways.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.
  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells through the generation of reactive oxygen species (ROS) .

Properties

Molecular Formula

C10H7BrF3IO

Molecular Weight

406.96 g/mol

IUPAC Name

1-bromo-3-[2-iodo-6-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7BrF3IO/c11-5-6(16)4-7-8(10(12,13)14)2-1-3-9(7)15/h1-3H,4-5H2

InChI Key

UJDSZIJHFSAPMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)CC(=O)CBr)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.